molecular formula C13H19N3O3 B6471171 4-[(1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640957-95-3

4-[(1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471171
CAS No.: 2640957-95-3
M. Wt: 265.31 g/mol
InChI Key: UCVFODCXVWZHGC-UHFFFAOYSA-N
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Description

4-[(1,3-Oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a morpholine-derived compound featuring two distinct substituents: a 1,3-oxazol-4-ylmethyl group and a pyrrolidine-1-carbonyl moiety. The oxazole group, a five-membered aromatic heterocycle containing oxygen and nitrogen, enhances π-π stacking interactions, while the pyrrolidine carbonyl introduces conformational flexibility and hydrogen-bond acceptor/donor properties.

Properties

IUPAC Name

[4-(1,3-oxazol-4-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-13(16-3-1-2-4-16)12-8-15(5-6-19-12)7-11-9-18-10-14-11/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVFODCXVWZHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

  • C : 15
  • H : 20
  • N : 4
  • O : 2

Structural Representation

The compound features a morpholine ring connected to a pyrrolidine moiety and an oxazole group, which is crucial for its biological activity.

The biological activity of 4-[(1,3-oxazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.
    • In vitro studies have shown that it exhibits significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease treatment .
  • Anticancer Activity :
    • Research indicates that this compound may interfere with cell proliferation and induce apoptosis in cancer cell lines. It has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in tumors .

In Vitro Studies

A series of studies have assessed the compound's efficacy in various biological assays:

  • Cholinesterase Inhibition :
    • A study demonstrated that the compound exhibited IC50 values of approximately 0.055 µM for AChE and 0.017 µM for BChE, indicating potent inhibitory activity compared to standard drugs .
CompoundIC50 (µM) AChEIC50 (µM) BChE
4-(oxazol)0.0550.017

Anticancer Efficacy

In xenograft models, the compound was found to significantly reduce tumor growth by inhibiting the PI3K/Akt pathway, highlighting its potential as an anticancer agent .

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests it may provide neuroprotective effects, making it a candidate for further development in Alzheimer's disease therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Structural Differences :
    • VPC-14449 replaces the oxazole group in the target compound with a thiazole ring linked to a 2,4-dibromoimidazole group.
    • The morpholine core is retained, but the substitution pattern (thiazole vs. oxazole) alters electronic properties and steric bulk.
  • Synthesis and Characterization: Initial misassignment of bromine positions (4,5-dibromo vs. 2,4-dibromo) in VPC-14449 led to discrepancies in NMR spectra, underscoring the importance of precise structural validation . This highlights that even minor positional isomerism can significantly impact spectroscopic profiles, a critical consideration when comparing analogs .

Compound 28 (4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine)

  • Structural Differences :
    • Compound 28 features a pyrazole boronic ester substituent instead of the oxazole-pyrrolidine system.
    • The morpholine is connected via an ethyl linker, enhancing flexibility compared to the direct methyl linkage in the target compound.
  • Functional Utility :
    • The boronic ester group in Compound 28 enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable synthetic intermediate. In contrast, the oxazole group in the target compound may favor interactions with biological targets rather than synthetic versatility .

4-Nonanoylmorpholine

  • Structural Differences: A simpler derivative with a nonanoyl (C9 acyl) group replacing the heterocyclic substituents.
  • Physicochemical Properties: The long alkyl chain increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.

Aleglitazar ((S)-2-Methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzothiophen-7-yl]propionic acid)

  • Structural Differences :
    • Aleglitazar incorporates a benzothiophene core and a propionic acid group, absent in the target compound.
    • Both share a 1,3-oxazol-4-yl group but differ in connectivity (ethoxy linker vs. methyl linker).
  • Pharmacological Relevance :
    • Aleglitazar’s oxazole group contributes to its activity as a PPAR agonist. The target compound’s pyrrolidine carbonyl may mimic such interactions but requires empirical validation .

Tabulated Comparison of Key Features

Compound Name Core Structure Key Substituents Functional Highlights References
Target Compound Morpholine 1,3-Oxazol-4-ylmethyl, pyrrolidine-1-carbonyl Potential multipoint enzyme/receptor binding
VPC-14449 Morpholine Thiazolyl, 2,4-dibromoimidazole Positional isomerism impacts NMR spectra
Compound 28 Morpholine Pyrazole boronic ester Suzuki coupling intermediate
4-Nonanoylmorpholine Morpholine Nonanoyl High lipophilicity
Aleglitazar Benzothiophene 1,3-Oxazol-4-yl, propionic acid PPAR agonist activity

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